molecular formula C16H25N3O B5329371 N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5329371
M. Wt: 275.39 g/mol
InChI Key: JFVVGCVZFMGUEL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 4-ethylpiperazin-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and 4-ethylpiperazine.

    Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(3,4-dimethylphenyl)-2-chloroacetamide is then reacted with 4-ethylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving acetamides and piperazine derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, such as potential antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the presence of the 4-ethylpiperazine moiety, which may impart distinct physicochemical and biological properties compared to its analogs. This uniqueness can be explored through comparative studies on their pharmacokinetics, bioavailability, and therapeutic efficacy.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-18-7-9-19(10-8-18)12-16(20)17-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVVGCVZFMGUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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